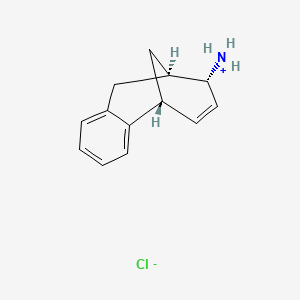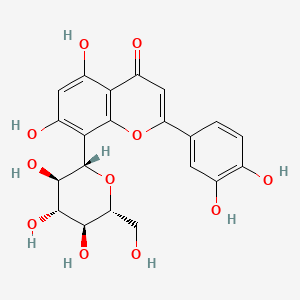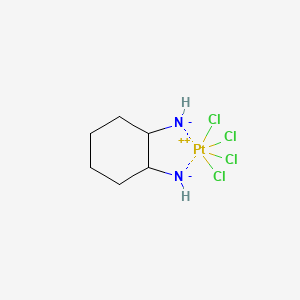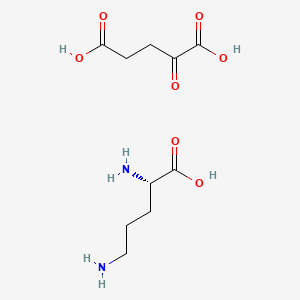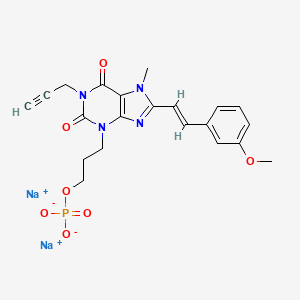
MSX-3 hydrate
Descripción general
Descripción
MSX-3 hydrate is a potent, specific adenosine A2A receptor (A2AR) antagonist . It is a prodrug, which means it is metabolically converted within the body to its active form .
Molecular Structure Analysis
The empirical formula of MSX-3 hydrate is C21H21N4O7PNa2 · xH2O. Its molecular weight on an anhydrous basis is 518.37 . The SMILES string representation of the molecule isO.[Na+].[Na+].COc1cccc(\\C=C\\c2nc3N(CCCOP([O-])([O-])=O)C(=O)N(CC#C)C(=O)c3n2C)c1 . Physical And Chemical Properties Analysis
MSX-3 hydrate is a solid substance with a pale yellow color . It is soluble in water at a concentration greater than 5 mg/mL at 60 °C . The solution might appear slightly unclear when it is freshly made . The storage temperature recommended is -20°C .Aplicaciones Científicas De Investigación
Mass Spectrometry in Proteomics
Mass spectrometry (MS) plays a crucial role in proteomics research, offering detailed insights into protein structures and dynamics. For example, the development of the 'mzXML' format has facilitated data management and interpretation in proteomics, enhancing the integration of new instruments and the dissemination of research findings (Pedrioli et al., 2004). This advancement underlines the importance of open and generic data representations in scientific research, including studies on compounds like MSX-3 hydrate.
Hydrogen/Deuterium Exchange Mass Spectrometry
Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a key technique for monitoring structural and dynamic aspects of proteins in solution. It provides insights into protein folding and interaction dynamics, which could be crucial in understanding the biological interactions of MSX-3 hydrate (Konermann et al., 2011). This technique could potentially be applied to study the interaction between MSX-3 hydrate and its biological targets.
Analytical Chemistry for Protein Complexes
The use of mass spectrometry for the accurate, sensitive, and multiplexed detection of differential expression across cancer cell line proteomes highlights the method's utility in identifying protein interactions and expressions. Such techniques could be applied to research involving MSX-3 hydrate, particularly in studying its effects on protein expression and interaction within various biological systems (McAlister et al., 2014).
Applications in Drug Discovery
HDX-MS is highlighted as a powerful methodology in drug discovery, particularly for studying protein dynamics, protein folding, and interactions between proteins and small molecules. This technique's application in characterizing bio-therapeutics and mapping protein-protein and protein-small molecule interactions could offer valuable insights into the potential therapeutic applications of MSX-3 hydrate (Masson et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N4O7P.2Na/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3;;/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30);;/q;2*+1/p-2/b10-9+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVZWCILYQDHNU-TTWKNDKESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)C=CC3=CC(=CC=C3)OC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)/C=C/C3=CC(=CC=C3)OC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N4Na2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MSX-3 hydrate | |
CAS RN |
261717-23-1 | |
| Record name | MSX-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261717231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MSX-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG3WXY7PD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of MSX-3?
A: MSX-3 acts as a potent and selective antagonist of adenosine A2A receptors. [] This means it binds to these receptors and blocks the action of adenosine, an endogenous neurotransmitter.
Q2: How does MSX-3's antagonism of adenosine A2A receptors influence dopamine signaling?
A: Adenosine A2A receptors and dopamine D2 receptors exhibit antagonistic interactions. [, ] By blocking A2A receptors, MSX-3 can enhance the signaling of dopamine D2 receptors, particularly within the striatum. This effect has been demonstrated through electrophysiological recordings showing potentiated inhibition of neuronal firing by the D2 agonist quinpirole in the presence of MSX-3. []
Q3: What downstream effects are associated with MSX-3's action on adenosine A2A receptors?
A3: MSX-3's blockade of A2A receptors can lead to several downstream effects, including:
- Enhanced Motor Activity: Studies in rats have shown that MSX-3 can stimulate motor activity and reverse catalepsy induced by dopamine D1 or D2 receptor antagonists. [, , ] This effect is attributed to its ability to increase dopamine signaling in the striatum, a brain region crucial for motor control. []
- Modulation of Effort-Related Decision Making: Research suggests that MSX-3 can influence effort-related choice behavior in rodents. [, , ] It has been shown to reverse the decrease in effortful behavior caused by dopamine blockade, potentially by enhancing dopamine D2 receptor function. []
- Influence on Respiratory Motor Plasticity: MSX-3 has been shown to enhance phrenic long-term facilitation (pLTF) induced by moderate acute intermittent hypoxia (mAIH) in rats. [] This suggests that adenosine A2A receptors may typically constrain this form of respiratory plasticity, and their blockade by MSX-3 might enhance serotonin-dependent pLTF. []
Q4: Does MSX-3 affect other adenosine receptor subtypes?
A: MSX-3 demonstrates high selectivity for A2A receptors over other adenosine receptor subtypes, such as A1 receptors. [, ] Studies using the A1 antagonist DPCPX have shown no effect on phrenic LTF, further supporting the specific role of A2A receptors. []
Q5: How does the effect of MSX-3 on respiratory plasticity differ in the context of severe hypoxia or respiratory motor neuron loss?
A: Interestingly, the role of MSX-3 in modulating respiratory plasticity appears to be context-dependent. While MSX-3 enhances pLTF induced by moderate AIH, it abolishes pLTF induced by severe AIH, suggesting a shift to an adenosine-dependent mechanism in the latter. [] Similarly, in models of respiratory motor neuron loss, A2A receptor inhibition by MSX-3 abolishes pLTF early on (7 days), but not at later stages (28 days). [] This indicates a dynamic interplay between different signaling pathways during respiratory plasticity in different physiological and pathological conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



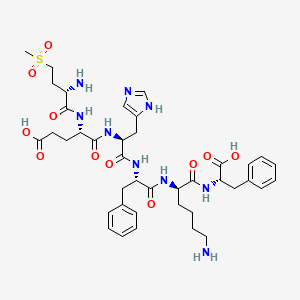
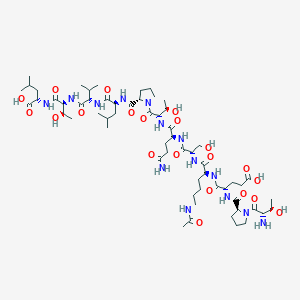

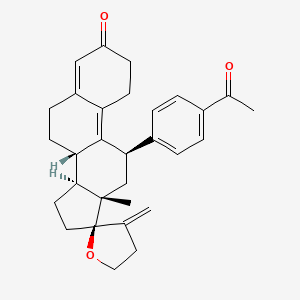
![5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1677480.png)
![5-Amino-N-(1,1-dimethylethyl)-2-(methylthio)-4-[3-[[2-(4-morpholinyl)acetyl]amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1677481.png)
